3-ethylazetidine-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

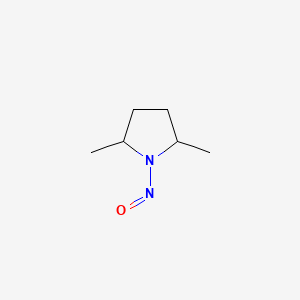

3-Ethylazetidine-3-carbonitrile hydrochloride is a building block used in chemistry . It is a solid substance and has a molecular weight of 146.62 .

Molecular Structure Analysis

The molecular formula of 3-ethylazetidine-3-carbonitrile hydrochloride is C6H11ClN2 . The InChI code is 1S/C6H10N2.ClH/c1-2-6(3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H .Physical And Chemical Properties Analysis

3-Ethylazetidine-3-carbonitrile hydrochloride is a solid . It has a molecular weight of 146.62 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Applications

3-Ethylazetidine-3-carbonitrile hydrochloride has been utilized as a precursor in the synthesis of functionally diverse azetidines. Stankovic et al. (2013) highlighted its utility in preparing 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Furthermore, it served as a starting material for the synthesis of novel functionalized azetidines and spirocyclic azetidine building blocks, demonstrating its versatility in organic synthesis (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).

Biological Activity

Research has explored the biological activities of compounds synthesized from 3-ethylazetidine-3-carbonitrile hydrochloride. Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot reaction involving this chemical, demonstrating their potential antibacterial activity. This showcases the compound's role in developing new molecules with potential therapeutic applications (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Antimicrobial Applications

Compounds derived from 3-ethylazetidine-3-carbonitrile hydrochloride have shown significant antimicrobial activities. Mohamed et al. (2008) synthesized pyridines, oxazines, and thiazoles from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, exhibiting antimicrobial activities comparable to Ampicillin®, highlighting its potential in developing new antimicrobial agents (Mohamed, Youssef, Amr, & Kotb, 2008).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethylamine", "Acetone", "Sodium cyanide", "Hydrochloric acid", "Sodium hydroxide", "Benzaldehyde" ], "Reaction": [ "Step 1: Ethylamine is reacted with acetone to form N-ethyl-2-propanamine.", "Step 2: N-ethyl-2-propanamine is reacted with sodium cyanide to form N-ethyl-2-cyanopropanamine.", "Step 3: N-ethyl-2-cyanopropanamine is reacted with hydrochloric acid to form N-ethyl-2-chloropropanamide.", "Step 4: N-ethyl-2-chloropropanamide is reacted with sodium hydroxide to form 3-ethylazetidine-3-carboxamide.", "Step 5: 3-ethylazetidine-3-carboxamide is reacted with benzaldehyde to form 3-ethylazetidine-3-carboxybenzylamide.", "Step 6: 3-ethylazetidine-3-carboxybenzylamide is reacted with hydrochloric acid to form 3-ethylazetidine-3-carbonitrile hydrochloride." ] } | |

Numéro CAS |

1205750-03-3 |

Nom du produit |

3-ethylazetidine-3-carbonitrile hydrochloride |

Formule moléculaire |

C6H11ClN2 |

Poids moléculaire |

146.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.